6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. In this case, the pyrimidine ring is substituted with a bromomethyl group at the 6th position, nitro group at the 5th position, and two methyl groups at the 1st and 3rd positions .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR . The presence of different functional groups like bromomethyl, nitro, and methyl groups would give distinct signals in the NMR spectrum .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The bromomethyl group could undergo nucleophilic substitution reactions, while the nitro group could participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom would likely make the compound relatively heavy and possibly volatile .Scientific Research Applications
Antitumor and Antiviral Agents : Pyrimidine derivatives, such as 6-formylpyrimidinedione derivatives, are key intermediates for the preparation of 6-carbon-carbon substituted compounds. These compounds are expected to have potential as antitumor and antiviral agents (Kinoshita & Ohishi, 1994).
Crystal Structure Analysis : Studies on the crystal structure of related pyrimidine derivatives contribute to the understanding of their chemical properties. For instance, the crystal structure of 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione and its variants has been determined, which is crucial for developing new compounds with specific chemical and physical properties (Schwabenländer, Kirfel, & Müller, 1998).
Synthesis of Novel Derivatives : The synthesis of new pyrimidine and imidazole derivatives, incorporating elements like thietanyl, has been explored. These compounds may have varied applications in pharmaceutical and chemical industries (Meshcheryakova & Kataev, 2013).
Anti-Inflammatory Activity : Certain pyrimidine derivatives demonstrate remarkable anti-inflammatory activity. This has been particularly noted in studies involving compounds like 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione (Dong, 2010).
Development of Photochromic Compounds : Research into the synthesis of brominated indene derivatives from pyrimidine-based precursors has led to the discovery of photochromic compounds, which could have applications in materials science and optoelectronics (Chen et al., 2010).
Potential in Material Science : The synthesis and study of compounds like 6,6′-dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones highlight the potential applications of pyrimidine derivatives in material science, including their photochromic and photomagnetic properties (Yong Chen et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O4/c1-9-4(3-8)5(11(14)15)6(12)10(2)7(9)13/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFFGHBZVNCINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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